N-Acetylphthalimide

Overview

Description

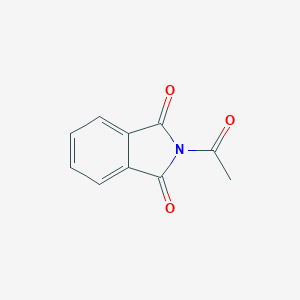

N-Acetylphthalimide, also known as N-acetylbenzene-1,2-dicarboximide, is an organic compound with the chemical formula C10H9NO3. It appears as a white crystalline solid that is slightly soluble in water but soluble in organic solvents. This compound is often used as an intermediate in the synthesis of certain drugs and as a raw material for insect growth regulators and pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetylphthalimide can be synthesized through the reaction of phthalimide with an acetylation reagent such as acetic anhydride. The reaction typically requires appropriate reaction conditions, including controlled temperature and the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound often involves the dehydrative condensation of phthalic anhydride with primary amines at high temperatures. This method is efficient and widely used in large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-Acetylphthalimide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: In neutral to alkaline pH conditions, this compound hydrolyzes to form N-acetylphthalamic acid.

Oxidation: It can be oxidized using reagents like potassium permanganate or osmium tetroxide.

Substitution: this compound can be alkylated using alkyl halides in the presence of a base such as cesium carbonate.

Major Products:

Hydrolysis: N-acetylphthalamic acid

Oxidation: Corresponding oxidized products depending on the reagent used

Substitution: Alkylated derivatives of this compound

Scientific Research Applications

Synthetic Applications

1.1 Synthesis of N-Acylphthalimides

N-Acetylphthalimide serves as a precursor for the synthesis of various N-acylphthalimides. A notable method involves the rhodium-catalyzed reaction of thioesters or acid fluorides with N-acylphthalimides, leading to the formation of complex derivatives. This process highlights the versatility of this compound in generating functionalized compounds through transition metal catalysis .

1.2 Formation of N,O-Acetals

Research has demonstrated that this compound can react with aldehydes to produce O-acyl-N,O-acetals. This transformation occurs under specific conditions involving triethylamine and lithium tetrafluoroborate, showcasing its utility in forming valuable intermediates for pharmaceutical applications. The resulting N,O-acetals can be converted into known precursors for drugs like cetirizine and rasagiline, indicating significant pharmaceutical relevance .

Material Science Applications

2.1 Lithium-Ion Batteries

this compound and its derivatives have been investigated as potential additives in lithium-ion batteries (LIBs). Computational studies suggest that phthalimide derivatives can form solid electrolyte interfaces (SEI) that enhance battery performance by improving anodic stability compared to conventional additives like vinylene carbonate (VC). The binding energies and electrochemical properties of these compounds indicate their promising role in next-generation battery technologies .

| Material | HOMO (eV) | LUMO (eV) | Binding Energy |

|---|---|---|---|

| This compound | -7.50 | -2.52 | 4.98 |

| Vinylene Carbonate (VC) | -6.90 | -2.67 | 4.23 |

| Propylene Carbonate (PC) | -7.73 | -2.55 | 5.18 |

Dye Industry Applications

3.1 Azo Disperse Dyes

In the textile industry, this compound has been utilized to synthesize azo disperse dyes that exhibit high washability and environmental compatibility. These dyes hydrolyze under mild alkaline conditions, eliminating the need for toxic reducing agents, thus addressing environmental concerns associated with dyeing processes . The synthesis of these dyes demonstrates the compound's potential to contribute to sustainable practices in textile manufacturing.

Case Studies and Research Findings

4.1 Case Study: Rhodium-Catalyzed Reactions

A study highlighted the efficiency of using rhodium complexes for synthesizing N-acylphthalimides from thioesters and acid chlorides, showcasing a new pathway for generating valuable chemical intermediates . The research provided insights into reaction mechanisms and optimized conditions, paving the way for further applications in organic synthesis.

4.2 Case Study: Electrochemical Properties

Computational evaluations have been conducted to assess the electrochemical properties of various phthalimide derivatives as SEI-forming additives in LIBs . The findings suggest that these compounds not only improve battery stability but also enhance overall performance metrics, making them suitable candidates for future research and application in energy storage technologies.

Mechanism of Action

The mechanism of action of N-Acetylphthalimide involves its interaction with specific molecular targets and pathways. For instance, in pest control, it acts by interfering with the growth and reproduction processes of pests. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

- Phthalimide

- N-Alkylphthalimides

- N-Acylphthalimides

Comparison: N-Acetylphthalimide is unique due to its acetyl group, which imparts specific chemical properties and reactivity. Compared to phthalimide, this compound has enhanced solubility in organic solvents and different reactivity in substitution reactions. N-Alkylphthalimides and N-Acylphthalimides, on the other hand, have varying alkyl or acyl groups that influence their chemical behavior and applications .

Biological Activity

N-Acetylphthalimide (NAP) is a compound that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is derived from phthalimide, characterized by its cyclic imide structure with an acetyl group attached to the nitrogen atom. This modification enhances its solubility and bioavailability, making it a promising candidate for various biological applications.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives. For instance, research has shown that phthalimide derivatives can exhibit significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 16 | MRSA |

| This compound Derivative A | 8 | VRE |

| This compound Derivative B | 4 | E. coli |

2. Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the NF-κB signaling pathway, which is crucial in the expression of pro-inflammatory cytokines . In vitro studies indicated a reduction in E-selectin expression in TNFα-induced human umbilical vein endothelial cells (HUVECs) when treated with this compound .

3. Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress. This property is particularly beneficial in preventing cellular damage associated with oxidative stress-related diseases .

4. Anticancer Activity

This compound and its derivatives have shown promising anticancer activity. Studies indicate that these compounds induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound inhibits enzymes involved in inflammatory processes, thereby reducing inflammation.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Defense : It enhances the cellular antioxidant defense system, protecting against oxidative damage.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several phthalimide derivatives, including this compound, against common bacterial pathogens. The results indicated that this compound had a minimal inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving TNFα-induced inflammation in HUVECs, treatment with this compound resulted in a significant decrease in inflammatory markers. The study concluded that this compound could be developed as a therapeutic agent for inflammatory diseases .

Properties

IUPAC Name |

2-acetylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c1-6(12)11-9(13)7-4-2-3-5-8(7)10(11)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZUQGFQRYAKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287828 | |

| Record name | N-Acetylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1971-49-9 | |

| Record name | N-Acetylphthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-acetylphthalimide interact with toluene during photochemical reactions?

A1: this compound, similar to simple ketones, undergoes photochemical hydrogen abstraction at its "in-ring" carbonyl group when irradiated in toluene. [] This leads to the formation of a radical that recombines with a benzyl radical (generated from toluene), ultimately yielding the respective carbinol as the major product. []

Q2: What are the significant differences in the photochemical behavior of this compound and N-benzoylphthalimide in the presence of toluene?

A2: While both this compound and N-benzoylphthalimide react with toluene under irradiation, they yield different major products. This compound primarily forms a carbinol through a hydrogen abstraction mechanism. [] In contrast, N-benzoylphthalimide generates a novel spirolactone. This difference suggests N-benzoylphthalimide might proceed through an electron transfer mechanism with toluene, unlike the hydrogen abstraction observed with this compound. []

Q3: How does cyclohexene participate in the photochemical reactions of this compound?

A3: When irradiated in the presence of cyclohexene, this compound undergoes a 1,4-cycloaddition reaction. [] This means the cyclohexene molecule adds across the aromatic ring of the phthalimide structure, primarily forming the exo, trans 1,4-cycloadduct. [] This contrasts with the reactions observed in toluene, highlighting the influence of the reaction partner on the photochemical pathway.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.